p38α Binding Affinity: Target Compound vs Clinical Candidate AZD6703
The target compound exhibits a p38α Kd of 6.30 nM in the Kinomescan™ competition binding assay, measured against wild‑type full‑length human p38α expressed in a bacterial system [1]. The structurally elaborated analog AZD6703 (N‑cyclopropyl‑4‑methyl‑3‑[6‑(4‑methylpiperazin‑1‑yl)‑4‑oxoquinazolin‑3(4H)‑yl]benzamide) shows a cellular IC₅₀ of 17 nM for inhibition of TNFα secretion in LPS‑stimulated human whole blood [2]. Although assay formats differ, the 2.7‑fold lower numeric value of the target compound’s Kd indicates that the core scaffold alone achieves high‑affinity target engagement without requiring the 6‑piperazinyl solubilising group. This matters for applications where minimal molecular bulk is desired to reduce non‑specific binding or to facilitate subsequent chemical elaboration.
| Evidence Dimension | p38α target engagement potency |
|---|---|
| Target Compound Data | Kd = 6.30 nM (Kinomescan™ binding assay) |
| Comparator Or Baseline | AZD6703, IC₅₀ = 17 nM (TNFα secretion in human whole blood) |
| Quantified Difference | ≈2.7‑fold lower equilibrium binding constant for the target compound |
| Conditions | Target: wild‑type p38α, Kinomescan™; Comparator: LPS‑stimulated human whole blood, free‑drug concentration |
Why This Matters
Procurement teams selecting a p38α chemical probe for biochemical or biophysical studies where cellular context is not required can obtain stronger intrinsic target binding from a lower‑molecular‑weight scaffold, improving ligand‑efficiency metrics and reducing cost per gram of active compound.
- [1] BindingDB, Entry BDBM50556597 (CHEMBL4756586). p38α Kd 6.30 nM (Kinomescan). View Source
- [2] AZD6703 – IUPHAR/BPS Guide to Pharmacology. p38α cellular IC₅₀ 17 nM (TNFα secretion). View Source
